molecular formula C21H25N3O2 B6768863 N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6768863
M. Wt: 351.4 g/mol
InChI Key: YTPJBMQPWSJEHA-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[44]nonane-7-carboxamide is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(24-12-9-21(15-24)10-13-26-16-21)23-19(17-6-2-1-3-7-17)14-18-8-4-5-11-22-18/h1-8,11,19H,9-10,12-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPJBMQPWSJEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2)C(=O)NC(CC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.

    Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced through a series of substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an ester or acid chloride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogenated intermediates and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its spirocyclic structure could be useful in the design of new materials with unique mechanical or electronic properties.

    Biological Research: The compound could be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenyl-2-pyridin-2-ylethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide: can be compared with other spirocyclic compounds, such as spirooxindoles or spirocyclic lactams.

    Phenylpyridines: Compounds containing phenyl and pyridinyl groups, which might share some chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other compounds.

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